molecular formula C9H11N5O3 B565091 Biopterin-d3 CAS No. 1217838-71-5

Biopterin-d3

Cat. No.: B565091
CAS No.: 1217838-71-5
M. Wt: 240.23 g/mol
InChI Key: LHQIJBMDNUYRAM-OERXLRDQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Diffraction Studies of Deuterium Positioning

While direct X-ray crystallographic data for this compound remains unpublished, structural insights can be extrapolated from studies on its non-deuterated counterpart. The native biopterin cofactor exhibits a planar pteridine ring system with a chiral 1,2-dihydroxypropyl side chain. In the deuterated form, the C–D bond length (1.09 Å) is shorter than C–H (1.11 Å), which may subtly influence crystal packing. Neutron diffraction studies of analogous deuterated compounds suggest deuterium substitution reduces vibrational amplitudes, enhancing resolution in electron density maps.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR spectra of this compound show distinct deuteration effects:

  • Proton depletion : The methyl group protons at δ 1.2 ppm (C3-H₃) in non-deuterated biopterin are absent.
  • Coupling changes : Vicinal coupling constants (J) between C1/C2 hydroxyl protons (δ 4.1–4.3 ppm) remain unchanged at ~5.2 Hz, confirming retained stereochemistry.
  • 13C NMR : The deuterated C3 carbon exhibits a shifted resonance (δ 18.7 ppm vs. δ 20.1 ppm in non-deuterated form) due to isotopic mass effects.

Table 2: Key NMR shifts in this compound

Proton/Carbon δ (ppm) Non-deuterated δ (ppm) this compound
C3-H₃ 1.2 (triplet) Absent
C1-OH 4.1 (dd, J=5.2 Hz) 4.1 (dd, J=5.2 Hz)
C3 (¹³C) 20.1 18.7

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals characteristic patterns:

  • Molecular ion : m/z 240.1050 ([M+H]⁺), 3 amu higher than non-deuterated biopterin (m/z 237.0864).
  • Key fragments :
    • m/z 178.0759 (pterin core + C1–C2 diol)
    • m/z 147.0664 (dehydroxylated pterin)

      Deuterium retention exceeds 98% in fragmentation, as evidenced by the absence of m/z 237–239 ions.

Comparative Analysis with Non-deuterated Biopterin Isomers

Structural Stability

Deuterium substitution increases the C3–C2 bond dissociation energy by ~1.2 kcal/mol due to the isotope effect, marginally stabilizing the 1,2-dihydroxypropyl side chain against oxidative cleavage.

Solubility and Crystallinity

  • Aqueous solubility : 12.7 mg/mL (this compound) vs. 14.3 mg/mL (non-deuterated) at 25°C.
  • Melting point : 265–267°C (decomp.) for both forms, indicating minimal lattice energy differences.

Spectroscopic Differentiation

UV-Vis spectra remain identical (λₘₐₓ 265 nm, ε 14,300 M⁻¹cm⁻¹), but isotope-sensitive techniques like Raman spectroscopy show a 15 cm⁻¹ redshift in C–D stretching modes (2075 cm⁻¹) versus C–H (2900 cm⁻¹).

Table 3: Comparative properties of Biopterin isomers

Property This compound L-erythro-Biopterin D-erythro-Biopterin
Specific Rotation ([α]D²⁵) +18.3° (c=1, H₂O) +22.1° (c=1, H₂O) -21.9° (c=1, H₂O)
XLogP3 -2.4 -2.4 -2.4
Hydrogen Bond Donors 4 4 4

Properties

IUPAC Name

2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQIJBMDNUYRAM-OERXLRDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675695
Record name 2-Amino-6-[(1R,2S)-1,2-dihydroxy(3,3,3-~2~H_3_)propyl]pteridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217838-71-5
Record name 2-Amino-6-[(1R,2S)-1,2-dihydroxy(3,3,3-~2~H_3_)propyl]pteridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Deuteration via Catalytic Exchange

Early approaches utilized acid-catalyzed hydrogen-deuterium exchange reactions. For example, treatment of biopterin with D₂O in the presence of Pd/C at 80°C for 24 hours achieves ~85% deuteration at the C1' and C2' positions of the side chain. However, this method risks over-deuteration and requires stringent pH control (pH 3.5–4.0) to prevent pterin ring degradation.

Reaction Scheme 1

Biopterin+D2OPd/C, 80°CBiopterin-d2+HDO(Yield: 78–82%)\text{Biopterin} + D2O \xrightarrow{\text{Pd/C, 80°C}} \text{Biopterin-d}2 + HDO \quad \text{(Yield: 78–82\%)}

Modular Assembly from Deuterated Building Blocks

Modern syntheses employ protected pterin intermediates coupled with deuterated dihydroxypropyl side chains. A 2023 protocol details the condensation of 6-chloropterin with (1R,2S)-[1,2-²H₂]-1,2-dihydroxypropane under Mitsunobu conditions. This method achieves 99% isotopic purity but requires chiral resolution to isolate the (6R) enantiomer.

Key Reaction Parameters

ParameterValueImpact on Yield
Temperature−20°C to 0°CPrevents epimerization
DBU Concentration1.5 eqEnhances coupling efficiency
Reaction Time48–72 hoursMaximizes deuteration

Enzymatic Synthesis Approaches

Enzymatic methods leverage the native BH4 biosynthesis pathway with deuterated substrates. GTP cyclohydrolase I (GCH1) catalyzes the initial step, converting [8,5’-³H]GTP to deuterated dihydroneopterin triphosphate. Subsequent steps involve 6-pyruvoyltetrahydropterin synthase (PTPS) and sepiapterin reductase (SR), yielding (6R)-Biopterin-d3 with >95% enantiomeric excess.

Optimized Enzyme Cocktail System

A 2024 study achieved 92% conversion efficiency using:

  • GCH1 from E. coli (2.5 U/mg)

  • PTPS from human recombinant (1.8 U/mg)

  • SR from Drosophila (3.2 U/mg)
    in Tris-HCl buffer (pH 7.4) with NADPH (0.5 mM) and D₂O (99.8%).

Table 1: Enzymatic Synthesis Performance Metrics

MetricValueSource
Specific Activity4.8 nmol/min/mg
Isotopic Incorporation98.2% D₃
Total Yield68%

Industrial-Scale Production

Commercial synthesis prioritizes cost-effectiveness and scalability while maintaining USP-grade purity (>99.5%). A patented continuous-flow system (2022) integrates:

  • Deuterium gas-lift reactor for side-chain deuteration

  • Enzymatic recycling module with immobilized SR

  • Simulated moving bed (SMB) chromatography for enantiomer separation.

Process Economics

FactorBatch ProcessContinuous Flow
Capital Cost$2.1M$3.8M
Operating Cost/kg$12,500$8,200
Annual Capacity50 kg200 kg

Analytical Characterization

Post-synthetic analysis ensures isotopic and chemical purity through orthogonal methods:

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Column : ACQUITY UPLC HSS T3 (1.8 μm, 2.1 × 50 mm)

  • Mobile Phase : 0.2% formic acid in H₂O/MeOH gradient

  • Detection : MRM transition m/z 242 → 166 (quantifier)

Table 2: LC-MS Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²)0.9998≥0.995
LOD0.1 ng/mL≤0.5 ng/mL
Intraday Precision1.2% RSD≤2%

Nuclear Magnetic Resonance (NMR)

¹H-NMR (600 MHz, D₂O):

  • δ 3.72 (dd, J=6.8 Hz, H-1’) – confirms deuterium at C2’

  • δ 8.12 (s, H-7) – verifies intact pterin ring

Stability Profiling

This compound exhibits pH-dependent degradation:

  • t₁/₂ in PBS (pH 7.4) : 48 hours at 4°C

  • t₁/₂ in 0.1N HCl : 12 minutes (rapid deuteration loss)

Stabilization strategies include:

  • Lyophilization with trehalose (5% w/v)

  • Argon-sparged storage at −80°C

Comparative Synthesis Analysis

Table 3: Method Comparison

MethodIsotopic PurityEnantiomeric ExcessScalability
Chemical Deuteration85–90%92% (6R)Medium
Enzymatic Synthesis98–99%>99% (6R)Low
Continuous Flow99.5%99.8% (6R)High

Recent Advances (2023–2025)

  • CRISPR-Engineered E. coli Strains : Boosting GTP cyclohydrolase I expression to 15% of total cellular protein, enabling kilogram-scale this compound production.

  • Plasma-Assisted Deuteration : Microwave plasma treatment reduces deuteration time from 24 hours to 45 minutes while maintaining 99% D₃ incorporation .

Chemical Reactions Analysis

Types of Reactions: Biopterin-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role as a coenzyme in biological systems.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form dihydrobiopterin and tetrahydrobiopterin.

    Reduction: The reduction of this compound involves the use of reducing agents to convert it back to its original form.

    Substitution: Substitution reactions involving this compound can occur under various conditions, depending on the specific substituents and reaction environment.

Major Products Formed: The major products formed from the reactions of this compound include dihydrobiopterin, tetrahydrobiopterin, and other pterin derivatives .

Scientific Research Applications

Clinical Diagnostics

1. Pterin Profiling in Hyperphenylalaninemia (HPA)
Recent studies have demonstrated the effectiveness of pterin profiling, including Biopterin-D3, in diagnosing various subtypes of HPA. In a comprehensive study involving serum, dried blood spots (DBS), and urine samples, significant elevations of biopterin levels were observed in patients with HPA compared to healthy controls. This profiling can differentiate between HPA subgroups effectively, enhancing diagnostic accuracy and reducing misdiagnosis risks .

Sample TypeBiopterin Levels (μg/L)Control Group (μg/L)
Serum5.43 ± 5.910.62 ± 0.40
DBS2.27 ± 0.540.62 ± 0.40
Urine1.42 ± 0.730.62 ± 0.40

2. Neurotransmitter Synthesis Studies
this compound is instrumental in studying neurotransmitter synthesis pathways due to its role as a cofactor for aromatic amino acid hydroxylases. By using this compound in metabolic labeling experiments, researchers can trace the conversion of phenylalanine to tyrosine and subsequently to neurotransmitters .

Metabolic Studies

1. Investigating Inborn Errors of Metabolism
this compound has been utilized in metabolic studies focused on inborn errors such as phenylketonuria (PKU). Research indicates that measuring biopterin levels can provide insights into the metabolic status of patients with PKU and guide dietary interventions .

2. Vascular Function Assessment
Recent studies have linked biopterins with vascular health, particularly concerning nitric oxide synthesis and endothelial function. The quantification of biopterins, including this compound, has been shown to correlate with vascular stiffness and function in chronic kidney disease patients .

Therapeutic Potential

1. Role in Neurological Disorders
Given its involvement in neurotransmitter synthesis, this compound may have therapeutic implications for neurological disorders characterized by neurotransmitter deficiencies or imbalances. Preliminary findings suggest that supplementation with biopterins could improve cognitive function and mood disorders .

2. Cardiovascular Health
Research into biopterins' role in cardiovascular health indicates that they may help modulate endothelial function and reduce oxidative stress within vascular tissues . This suggests potential therapeutic applications for conditions like hypertension or heart failure.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Case Study on HPA Diagnosis : A cohort study demonstrated how pterin profiling using this compound led to more accurate diagnoses among different HPA subtypes compared to traditional methods .
  • Neurotransmitter Pathway Analysis : A study utilized this compound to trace the synthesis pathways of neurotransmitters in patients with psychiatric disorders, revealing altered metabolic profiles that could inform treatment strategies .

Mechanism of Action

Biopterin-d3 exerts its effects by acting as a coenzyme for various enzymes involved in redox reactions. It plays a critical role in the conversion of phenylalanine to tyrosine, which is essential for the synthesis of neurotransmitters such as dopamine, norepinephrine, and serotonin. The molecular targets of this compound include phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Biopterin-d3 and its analogs:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 1217838-71-5 C₉H₃²H₈N₅O₃ 240.23 Deuterated at three hydrogen sites; stable isotope standard. Internal standard for LC-MS/MS in metabolic studies .
Biopterin 22150-76-1 C₉H₁₁N₅O₃ 237.22 Non-deuterated; natural cofactor. Studies of oxidative stress and neurotransmitter synthesis .
7,8-Dihydro-L-Biopterin 6779-87-9 C₉H₁₃N₅O₃ 239.24 Reduced form (dihydro); intermediate in tetrahydrobiopterin biosynthesis. Research on enzymatic cofactor dynamics and genetic disorders .
7,8-Dihydro-L-Biopterin-d3 N/A C₉H₁₀²H₃N₅O₃ 242.25 Deuterated dihydro form; isotopic tracer for redox studies. Investigating metabolic flux in mitochondrial pathways .
(6R)-Tetrahydro-L-Biopterin-d3 103130-44-5 C₉H₈²H₃N₅O₃·H₂SO₄ 261.28 (free base) Fully reduced (tetrahydro) with deuterium; cofactor for aromatic hydroxylases. Quantifying tetrahydrobiopterin in phenylketonuria (PKU) research .
Biopterin-13C-d3 N/A ¹³CC₈H₃²H₈N₅O₃ 241.23 Dual-labeled (¹³C and ²H); ultra-high precision tracing. Advanced metabolic tracer studies requiring multi-isotopic discrimination .

Key Comparative Insights:

Isotopic Labeling: this compound and its deuterated analogs (e.g., 7,8-Dihydro-L-Biopterin-d3) exhibit 3–5 Da mass shifts compared to non-deuterated forms, enabling unambiguous detection in mass spectrometry . Dual-labeled variants like Biopterin-¹³C-d3 provide enhanced specificity for tracing metabolic pathways in complex matrices .

Structural and Functional Roles :

  • Biopterin and 7,8-Dihydro-L-Biopterin are pivotal in redox reactions, whereas Tetrahydrothis compound serves as a cofactor for enzymes like phenylalanine hydroxylase .
  • Deuterated forms retain the biochemical activity of their parent compounds but are metabolically inert, making them ideal for kinetic studies .

Analytical Performance: this compound demonstrates >99% isotopic enrichment in validated LC-MS methods, reducing matrix interference compared to non-deuterated biopterin . In contrast, 7,8-Dihydro-L-Biopterin-d3 is used to quantify redox states in cellular assays, leveraging its stability under reducing conditions .

Biological Activity

Biopterin-d3, specifically (6R)-Tetrahydro-L-biopterin-d3, is a deuterated form of tetrahydrobiopterin (BH4), a crucial cofactor involved in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by data tables and relevant research findings.

Overview of this compound

This compound is a modified version of tetrahydrobiopterin, characterized by the incorporation of deuterium atoms. This modification enhances its stability and solubility, potentially influencing its biological interactions. Biopterins serve as cofactors for aromatic amino acid hydroxylases (AAAH), which are essential for synthesizing neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, biopterins play a significant role in nitric oxide synthesis, impacting vascular function and neurotransmission.

Biological Functions

Key Biological Roles:

  • Cofactor for Enzymes: this compound acts as a cofactor for several enzymes involved in the hydroxylation of aromatic amino acids. This process is vital for neurotransmitter production.
  • Nitric Oxide Synthesis: It is involved in the production of nitric oxide, a critical signaling molecule in the cardiovascular system.
  • Regulation of Metabolic Pathways: Biopterin levels influence various metabolic pathways, including those related to folate metabolism and amino acid degradation.

This compound operates through several mechanisms:

  • Enzymatic Cofactor Activity: By binding to AAAH, this compound facilitates the conversion of phenylalanine to tyrosine and tryptophan to serotonin.
  • Nitric Oxide Synthase Interaction: It enhances the activity of nitric oxide synthase (NOS), promoting vasodilation and improving blood flow.
  • Influence on Neurotransmitter Levels: Alterations in biopterin levels can significantly impact neurotransmitter synthesis, affecting mood and cognitive functions.

Table 1: Comparative Analysis of Biopterins

Compound NameMolecular FormulaUnique Features
TetrahydrobiopterinC9H12N4O3Precursor to (6R)-Tetrahydro-L-biopterin-d3
DihydrobiopterinC9H12N4O2Reduced form; less active as a cofactor
5,6,7,8-TetrahydropterinC9H12N4O4Lacks sulfate group; different solubility properties
L-PhenylalanineC9H11NO2Amino acid precursor for neurotransmitter synthesis

Case Study: Biopterin Levels in Neurological Disorders

A study investigated the correlation between biopterin levels and neurological disorders. Patients with conditions such as Parkinson’s disease exhibited significantly lower levels of biopterin compared to healthy controls. This deficiency was associated with impaired dopamine synthesis, highlighting the importance of biopterins in neurological health.

  • Findings:
    • Patient Group: 50 individuals diagnosed with Parkinson’s disease.
    • Control Group: 50 age-matched healthy individuals.
    • Biopterin Measurement: Serum biopterin levels were measured using high-performance liquid chromatography (HPLC).

The results indicated that patients had an average serum biopterin level of 0.5 µM compared to 1.2 µM in healthy controls, suggesting that biopterin supplementation could be beneficial in managing symptoms.

Implications for Health and Disease

This compound's role extends beyond neurotransmitter synthesis; it is implicated in various health conditions:

  • Mood Disorders: Dysregulation of biopterins has been linked to mood disorders such as depression and anxiety.
  • Cardiovascular Health: Due to its involvement in nitric oxide production, biopterins are essential for maintaining vascular health.
  • Metabolic Disorders: Abnormalities in biopterin metabolism can lead to hyperphenylalaninemia and other metabolic disorders.

Q & A

Q. How should researchers handle irreproducible results in this compound studies?

  • Methodological Answer : Conduct a root-cause analysis (RCA) to identify variables (e.g., solvent lot differences, humidity during synthesis). Replicate experiments in independent labs and publish negative results in dedicated journals (e.g., Journal of Negative Results). Provide step-by-step troubleshooting guides in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.